Journal Name:Food and Bioprocess Technology
Journal ISSN:1935-5130
IF:5.581
Journal Website:http://www.springer.com/food+science/journal/11947
Year of Origin:2008
Publisher:Springer New York
Number of Articles Per Year:189
Publishing Cycle:Quarterly
OA or Not:Not
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-26 , DOI:
arxiv-2307.14257
We present an algorithm to solve the CASSCF linear response equations that is
both simple and efficient. The algorithm makes use of the well established
symmetric and antisymmetric combinations of trial vectors, but further
orthogonalizes them with respect to the scalar product induced by the response
matrix. This leads to a standard, symmetric, block eigenvalue problem in the
expansion subspace that can be solved by diagonalizing a symmetric, positive
definite matrix half the size of the expansion space. Preliminary numerical
tests show that the algorithm is robust and stable.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-25 , DOI:
arxiv-2307.13598
The variational quantum imaginary time evolution (VarQITE) algorithm is a
near-term method to prepare the ground state and Gibbs state of Hamiltonians.
Finding an appropriate parameterization of the quantum circuit is crucial to
the success of VarQITE. This work provides guidance for constructing
parameterized quantum circuits according to the locality and symmetries of the
Hamiltonian. Our approach can be used to implement the unitary and anti-unitary
symmetries of a quantum system, which significantly reduces the depth and
degree of freedom of the parameterized quantum circuits. To benchmark the
proposed parameterized quantum circuits, we carry out VarQITE experiments on
statistical models. Numerical results confirm that the symmetry-enhanced
circuits outperform the frequently-used parametrized circuits in the
literature.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-25 , DOI:
arxiv-2307.13457
We introduce a machine-learning approach (denoted Symmetry Seeker Neural
Network) capable of automatically discovering discrete symmetry groups in
physical systems. This method identifies the finite set of parameter
transformations that preserve the system's physical properties. Remarkably, the
method accomplishes this without prior knowledge of the system's symmetry or
the mathematical relationships between parameters and properties. Demonstrating
its versatility, we showcase examples from mathematics, nanophotonics, and
quantum chemistry.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-21 , DOI:
arxiv-2307.11907
Strong cavity coupling of gas-phase molecules will enable studies of
benchmark chemical processes under strong light-matter interactions with a high
level of experimental control and no solvent effects. We recently demonstrated
the formation of gas-phase molecular polaritons by strongly coupling a bright
rovibrational transition of methane to a Fabry-P\'erot optical cavity mode
inside a cryogenic buffer gas cell. Here, we further explore the flexible
capabilities of this infrastructure. We show that we can greatly increase the
collective coupling strength of the molecular ensemble to the cavity by
increasing the intracavity methane number density. In doing so, we access a
multimode coupling regime in which many nested polaritonic states arise as the
Rabi splitting approaches the cavity mode spacing. We explore polariton
formation for cavity geometries of varying length, finesse, and mirror radius
of curvature. We also report a proof-of-principle demonstration of
rovibrational gas-phase polariton formation at room temperature. This
experimental flexibility affords a great degree of control over the properties
of molecular polaritons and opens up a wider range of simple molecular
processes to future interrogation under strong cavity-coupling. We anticipate
that ongoing work in gas-phase polaritonics will facilitate convergence between
experimental results and theoretical models of cavity-altered chemistry and
physics.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-25 , DOI:
arxiv-2307.13819
Probing vibronic coherence in molecules has been a central topic in ultrafast
science, as it is an essential prerequisite to monitor electronic motion. While
experiments have demonstrated that attosecond transient absorption spectroscopy
(ATAS) can probe the vibronic coherence in a few molecules, its robustness
remains largely unknown. In this Letter, we develop a comprehensive theory for
ATAS which accounts for the orientation dependence of the density matrix of a
pumped molecule. We apply our theory to N$_2^+$ formed by multiorbital tunnel
ionization under a few-cycle intense near-infrared laser pulse. The simulated
x-ray absorption spectrum shows clear signatures of the vibronic coherence
between the $A^2\Pi_u$ and $B^2\Sigma_u^+$ states of N$_2^+$, which was
predicted to be absent by a previous theory. We further define a coherence
contrast factor to quantify the robustness of ATAS. This work advances the
theoretical foundation of ATAS and paves the way for monitoring electronic
motion in generic molecules.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-24 , DOI:
arxiv-2307.12805
Photosystem II (PSII) reaction center is a unique protein-chromophore complex
that is capable of efficiently separating electronic charges across the
membrane after photoexcitation. In the PSII reaction center, the primary
energy- and charge-transfer (CT) processes occur on comparable ultrafast
timescales, which makes it extremely challenging to understand the fundamental
mechanism responsible for the near-unity quantum efficiency of the transfer.
Here, we elucidate the role of quantum coherences in the ultrafast energy and
CT in the PSII reaction center by performing two-dimensional (2D) electronic
spectroscopy at the cryogenic temperature of 20 K, which captures the distinct
underlying quantum coherences. Specifically, we uncover the electronic and
vibrational coherences along with their lifetimes during the primary ultrafast
processes of energy and CT. We also examine the functional role of the observed
quantum coherences. To gather further insight, we construct a structure-based
excitonic model that provided evidence for coherent energy and CT at low
temperature in the 2D electronic spectra. The principles, uncovered by this
combination of experimental and theoretical analyses, could provide valuable
guidelines for creating artificial photosystems with exploitation of
system-bath coupling and control of coherences to optimize the photon
conversion efficiency to specific functions.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-20 , DOI:
arxiv-2307.10683
Coordinate denoising is a promising 3D molecular pre-training method, which
has achieved remarkable performance in various downstream drug discovery tasks.
Theoretically, the objective is equivalent to learning the force field, which
is revealed helpful for downstream tasks. Nevertheless, there are two
challenges for coordinate denoising to learn an effective force field, i.e. low
coverage samples and isotropic force field. The underlying reason is that
molecular distributions assumed by existing denoising methods fail to capture
the anisotropic characteristic of molecules. To tackle these challenges, we
propose a novel hybrid noise strategy, including noises on both dihedral angel
and coordinate. However, denoising such hybrid noise in a traditional way is no
more equivalent to learning the force field. Through theoretical deductions, we
find that the problem is caused by the dependency of the input conformation for
covariance. To this end, we propose to decouple the two types of noise and
design a novel fractional denoising method (Frad), which only denoises the
latter coordinate part. In this way, Frad enjoys both the merits of sampling
more low-energy structures and the force field equivalence. Extensive
experiments show the effectiveness of Frad in molecular representation, with a
new state-of-the-art on 9 out of 12 tasks of QM9 and on 7 out of 8 targets of
MD17.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-19 , DOI:
arxiv-2307.10451
Defects determine many important properties and applications of materials,
ranging from doping in semiconductors, to conductivity in mixed
ionic-electronic conductors used in batteries, to active sites in catalysts.
The theoretical description of defect formation in crystals has evolved
substantially over the past century. Advances in supercomputing hardware, and
the integration of new computational techniques such as machine learning,
provide an opportunity to model longer length and time-scales than previously
possible. In this Tutorial Review, we cover the description of free energies
for defect formation at finite temperatures, including configurational
(structural, electronic, spin) and vibrational terms. We discuss challenges in
accounting for metastable defect configurations, progress such as machine
learning force fields and thermodynamic integration to directly access entropic
contributions, and bottlenecks in going beyond the dilute limit of defect
formation. Such developments are necessary to support a new era of accurate
defect predictions in computational materials chemistry.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-17 , DOI:
arxiv-2307.08871
In this study, we present a well-defined methodology for conducting Operando
X-ray absorption near-edge structure spectroscopy (XANES) in conjunction with
transmission X-ray nano computed tomography (TXM-nanoCT) experiments on the
LiNi$_{0.5}$Mn$_{0.3}$Co$_{0.2}$O$_2$ (NMC) cathode electrode. To minimize
radiation-induced damage to the sample during charge and discharge cycles and
to gain a comprehensive 3D perspective of the (de)lithiation process of the
active material, we propose a novel approach that relies on employing only
three energy levels, strategically positioned at pre-edge, edge, and post-edge.
By adopting this technique, we successfully track the various (de)lithiation
states within the three-dimensional space during partial cycling. Furthermore,
we are able to extract the nanoscale lithium distribution within individual
secondary particles. Our observations reveal the formation of a core-shell
structure during lithiation and we also identify that not all surface areas of
the particles exhibit activity during the process. Notably, lithium
intercalation exhibits a distinct preference, leading to non-uniform lithiation
degrees across different electrode locations. The proposed methodology is not
limited to the NMC cathode electrode but can be extended to study realistic
dedicated electrodes with high active material (AM) density, facilitating
exploration and quantification of heterogeneities and inhomogeneous lithiation
within such electrodes. This multi-scale insight into the (de)lithiation
process and lithiation heterogeneities within the electrodes is expected to
provide valuable knowledge for optimizing electrode design and ultimately
enhancing electrode performance in the context of material science and battery
materials research.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-24 , DOI:
arxiv-2307.13174
In perovskite solar cells (PSCs) energy levels alignment and charge
extraction at the interfaces are the essential factors directly affecting the
device performance. In this work, we present a modified interface between
all-inorganic CsPbI$_3$ perovskite and its hole selective contact
(Spiro-OMeTAD), realized by a dipole molecule trioctylphosphine oxide (TOPO),
to align the energy levels. On a passivated perovskite film, by n-Octyl
ammonium Iodide (OAI), we created an upward surface band-bending at the
interface by TOPO treatment. This improved interface by the dipole molecule
induces a better energy level alignment and enhances the charge extraction of
holes from the perovskite layer to the hole transport material. Consequently, a
Voc of 1.2 V and high-power conversion efficiency (PCE) of over 19% were
achieved for inorganic CsPbI$_3$ perovskite solar cells. Further, to
demonstrate the effect of the TOPO dipole molecule, we present a layer-by-layer
charge extraction study by transient surface photovoltage technique (trSPV)
accomplished by charge transport simulation.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | FOOD SCIENCE & TECHNOLOGY 食品科技2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.10 | 54 | Science Citation Index Expanded | Not |
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